

An In-depth Technical Guide to 6-Methoxy-5-nitroquinoline

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Compound of Interest

Compound Name: 6-Methoxy-5-nitroquinoline

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-methoxy-5-nitroquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Core Chemical Identity

Chemical Name: **6-Methoxy-5-nitroquinoline** CAS Number: 6623-91-2[1] Molecular Formula: C₁₀H₈N₂O₃[1] Molecular Weight: 204.18 g/mol [1]

Structure:

Caption: Molecular structure of **6-methoxy-5-nitroquinoline**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-methoxy-5-nitroquinoline** is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for formulation.

Property	Value	Source
Melting Point	101-103 °C	N/A
Boiling Point (Predicted)	371.9 ± 27.0 °C	N/A
Density (Predicted)	1.337 ± 0.06 g/cm ³	N/A
Solubility	Acetonitrile (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly)	N/A

Spectral Data: While specific spectral data for **6-methoxy-5-nitroquinoline** is not readily available in public databases, characteristic spectral features can be predicted based on its structure.

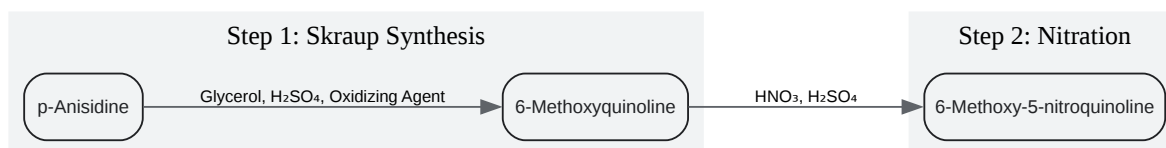
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and characteristic shifts influenced by the electron-withdrawing nitro group.
- ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline core and the methoxy group, with the carbon attached to the nitro group and those in its vicinity being significantly deshielded.
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O stretching of the methoxy group, the N-O stretching of the nitro group (typically two bands), and C=C and C=N stretching vibrations of the quinoline ring. The NIST WebBook provides an IR spectrum for the isomeric 6-methoxy-8-nitroquinoline, which may offer some comparative insights.[\[2\]](#)
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (204.18 g/mol).

Synthesis and Reactivity

Synthesis: Detailed, peer-reviewed synthesis procedures specifically for **6-methoxy-5-nitroquinoline** are not widely documented in readily accessible literature. However, its synthesis can be logically approached through established methods for quinoline and

nitroquinoline synthesis. A plausible synthetic strategy involves the nitration of 6-methoxyquinoline.

Proposed Synthetic Pathway:



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References

- 1. scbt.com [scbt.com]
- 2. Quinoline, 6-methoxy-8-nitro- [webbook.nist.gov]
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